Fluorination Pattern Comparison: 3,4-Difluorophenyl vs. 3-Fluoro-4-Methylphenyl Analog
The target compound bears a 3,4-difluorobenzoyl substituent, whereas the closest commercially indexed analog, 3-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine (CAS 2034477-99-9), replaces the 4-fluoro with a 4-methyl group [2]. This substitution increases calculated XLogP3 from 2.1 (target) to 2.4 (analog), reduces the hydrogen bond acceptor count from 6 to 5, and replaces an electronegative fluorine atom capable of dipolar interactions with a hydrophobic methyl group [1][2]. While the TPSA remains identical at 55.3 Ų, the molecular weight differs by approximately 4 Da (319.31 vs. 315.34 g·mol⁻¹) [1][2].
| Evidence Dimension | XLogP3 (lipophilicity); Hydrogen Bond Acceptor Count; Substituent Electronegativity |
|---|---|
| Target Compound Data | XLogP3 = 2.1; HBA = 6; 3,4-difluorophenyl (two electronegative fluorine atoms at meta and para positions) |
| Comparator Or Baseline | CAS 2034477-99-9: XLogP3 = 2.4; HBA = 5; 3-fluoro-4-methylphenyl (one fluorine, one electron-donating methyl) |
| Quantified Difference | ΔXLogP3 = −0.3 (target less lipophilic); ΔHBA = +1 (target has one additional hydrogen bond acceptor) |
| Conditions | Computed physicochemical descriptors from PubChem (target) and Kuujia (analog); both derived via standard algorithms (XLogP3, Cactvs) |
Why This Matters
The lower lipophilicity and additional hydrogen bond acceptor of the target compound predict distinct solubility, permeability, and protein-binding interaction profiles, which directly influence its suitability as a fragment or intermediate in kinase inhibitor optimization where fine-tuning of LogP and polar interactions is critical for balancing potency against ADME properties.
- [1] PubChem. (2025). Compound Summary for CID 91627335. View Source
- [2] Kuujia. (2023). CAS No. 2034477-99-9. View Source
